MCT8-Independent Cellular Uptake: Tiratricol vs. T3 and T4 Functional Comparison
Tiratricol enters MCT8-dependent cells without requiring a functional MCT8 transporter, unlike T3 and T4, which are MCT8-dependent for cellular entry [1]. In a Phase II clinical trial (Triac Trial I) of patients with MCT8 deficiency, Tiratricol reduced serum total T3 (TT3) concentrations by a mean of 3.24 nmol/L (95% CI 2.40–4.09) and 3.08 nmol/L (95% CI 2.50–3.66) at 12 months in patients with and without feeding tubes, respectively [2]. T3 and T4 cannot achieve this therapeutic effect in MCT8 deficiency due to their transport dependence on the defective MCT8 protein [3].
| Evidence Dimension | MCT8 dependence for cellular uptake |
|---|---|
| Target Compound Data | MCT8-independent entry |
| Comparator Or Baseline | T3 (liothyronine) and T4 (levothyroxine): MCT8-dependent entry |
| Quantified Difference | Functional dichotomy; Tiratricol reduces serum TT3 by 3.08–3.24 nmol/L in MCT8-deficient patients, whereas T3/T4 cannot correct the transport defect |
| Conditions | MCT8-deficient patients (Phase II Triac Trial I, n = 43 evaluable patients) |
Why This Matters
This functional transport difference establishes Tiratricol as the only TR agonist capable of restoring thyroid hormone signaling in MCT8-deficient tissues, a property absent in T3 and L-T4, making it irreplaceable for MCT8 deficiency research and therapeutic applications.
- [1] Groeneweg S, et al. Triiodothyroacetic acid in health and disease. J Endocrinol. 2017;234(2):R99-R121. View Source
- [2] Groeneweg S, Visser WE. Impact of the presence of a feeding tube on tiratricol maintenance dosing and efficacy outcomes in patients with MCT8 deficiency. ESPE Abstracts. 2024;98:P1-204. View Source
- [3] EMA. Emcitate (tiratricol): Summary of Product Characteristics. 2025. View Source
